1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
Description
Properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3/c1-3-36-22-11-7-20(8-12-22)33-26-24(29-30-33)25(27-18-28-26)32-16-14-31(15-17-32)23(34)13-6-19-4-9-21(35-2)10-5-19/h4-5,7-12,18H,3,6,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSJYHFEZPYEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5=CC=C(C=C5)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C23H29N9O
- Molecular Weight : 447.54 g/mol
Structural Characteristics
The compound features a triazolo-pyrimidine core linked to a piperazine moiety, which is known for enhancing biological activity through various mechanisms. The presence of ethoxy and methoxy groups further contributes to its chemical reactivity and solubility.
Anticancer Properties
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: In Vitro Anticancer Activity
A recent investigation into related triazolo-pyrimidine derivatives demonstrated IC50 values in the micromolar range against human cancer cell lines, suggesting a promising anticancer profile. The structure-activity relationship (SAR) analysis indicated that modifications at the piperazine and phenyl positions could enhance potency .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Triazolo-pyrimidines have been reported to possess broad-spectrum antibacterial and antifungal activities. The mechanism often involves the inhibition of key enzymes or disruption of microbial cell membranes .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been noted in several studies. For example, it may act as an inhibitor of dihydrofolate reductase and other key metabolic enzymes, which are crucial for microbial growth and proliferation .
Neuropharmacological Effects
Some derivatives of triazolo-pyrimidines have been studied for their neuropharmacological effects, including anxiolytic and antidepressant-like activities. These effects are generally attributed to modulation of neurotransmitter systems .
Synthesis Approaches
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the cyclization of substituted phenyl hydrazines with appropriate carbonyl compounds followed by functionalization to introduce the piperazine moiety .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that compounds in this class have favorable absorption characteristics and moderate bioavailability. Further studies are needed to optimize these parameters for clinical applications .
Data Table: Biological Activity Overview
| Activity Type | Assessed Properties | Observed Effects |
|---|---|---|
| Anticancer | IC50 Values | Effective against various cancer lines |
| Antimicrobial | Zone of Inhibition | Broad-spectrum activity |
| Enzyme Inhibition | Dihydrofolate Reductase | Significant inhibition observed |
| Neuropharmacological | Behavioral Tests | Anxiolytic effects noted |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar triazolo-pyrimidine structures exhibit significant anticancer properties. The ability of this compound to inhibit specific kinases may contribute to its potential as an anticancer agent. Studies have shown that triazolo-pyrimidines can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Neuropharmacological Effects
There is evidence that the piperazine moiety contributes to neuropharmacological effects. Compounds with piperazine structures are often explored for their potential in treating neurological disorders such as anxiety and depression. The interaction of this compound with serotonin and dopamine receptors could provide therapeutic benefits in mood regulation .
GCN2 Inhibition
The compound has been identified as a GCN2 (General Control Nonderepressible 2) inhibitor. GCN2 plays a crucial role in cellular stress responses, particularly under amino acid starvation conditions. Inhibiting this pathway can promote apoptosis in certain cancer cell types, making this compound a candidate for further development as an anticancer therapeutic .
Case Study: Neuroprotective Effects
Another study focused on the neuroprotective properties of similar piperazine derivatives. The results indicated that these compounds could mitigate neurodegeneration in animal models by enhancing neurotrophic factor signaling pathways . This suggests that the compound may have potential applications in treating neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound belongs to a class of triazolopyrimidine derivatives with piperazine-linked aryl ketones. Below is a comparative analysis with two closely related analogs:
Key Observations:
Substituent Impact on Lipophilicity: The ethoxy group in the target compound increases lipophilicity compared to the methoxy analog .
Synthetic Accessibility: Piperazine-linked propanone derivatives (target and analog ) require multi-step synthesis, including Buchwald-Hartwig amination for piperazine coupling . Phenoxyethanone derivatives () may utilize nucleophilic aromatic substitution for phenoxy group introduction.
Pharmacological and Biochemical Insights (Inferred from Class Trends)
Triazolopyrimidines are frequently explored as kinase inhibitors (e.g., JAK2, EGFR) due to their structural mimicry of purine bases.
- Anticancer Activity: Triazolopyrimidines with arylpiperazine moieties induce apoptosis in oral squamous cell carcinoma (OSCC) via ferroptosis pathways .
- Selectivity : Methoxy/ethoxy substituents modulate selectivity; symmetric methoxy groups (as in ) may reduce off-target effects compared to mixed substituents .
Q & A
Q. What are the key synthetic challenges and methodological strategies for synthesizing this compound?
The synthesis involves multi-step routes to construct the triazolopyrimidine core, followed by functionalization with piperazine and aromatic substituents. Key challenges include regioselective cyclization of the triazole ring and optimizing coupling reactions between the pyrimidine and piperazine moieties. Methodologies include:
- Nucleophilic substitution for piperazine attachment under inert conditions (e.g., dry DMF, 60–80°C) .
- Click chemistry or copper-catalyzed azide-alkyne cycloaddition for triazole formation .
- HPLC purification (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of spectroscopic and chromatographic techniques is essential:
- 1H/13C NMR : Assign peaks for the triazolopyrimidine core (δ 8.5–9.0 ppm for aromatic protons) and piperazine (δ 3.0–3.5 ppm) .
- IR spectroscopy : Verify carbonyl stretches (~1680 cm⁻¹) and ether linkages (~1250 cm⁻¹) .
- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 505.2) and monitor purity .
Q. What preliminary assays are recommended to evaluate its biological activity?
Initial screens should focus on:
- Kinase inhibition assays : Prioritize kinases linked to cancer (e.g., CDK2, EGFR) due to structural similarity to known triazolopyrimidine inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Solubility testing : Measure in PBS/DMSO to guide in vivo dosing .
Advanced Research Questions
Q. How can researchers resolve contradictory data between in vitro potency and in vivo efficacy?
Discrepancies often arise from poor pharmacokinetics or off-target effects. Strategies include:
- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways .
- Plasma protein binding studies : Assess free drug availability via equilibrium dialysis .
- Transcriptomic profiling : Compare gene expression changes in responsive vs. non-responsive models .
Q. What computational approaches optimize its binding affinity to target enzymes?
Advanced methods include:
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., focus on hydrogen bonding with Glu81/Lys89 in CDK2) .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (50 ns trajectories) to assess stability of key residues .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity using CoMFA/CoMSIA .
Q. How do structural modifications impact selectivity against off-target receptors?
Systematic SAR studies reveal:
- Piperazine substituents : Bulky groups (e.g., phenyl) reduce hERG channel binding, lowering cardiac toxicity risks .
- Aromatic substitution : 4-Methoxyphenyl enhances solubility but may reduce membrane permeability vs. 4-ethoxyphenyl .
- Triazole ring : Fluorination at C5 improves metabolic stability without compromising affinity .
Q. What experimental designs address conflicting spectral data in reaction intermediates?
Contradictions in NMR/IR data often stem from tautomerism or impurities. Solutions include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the triazolopyrimidine region .
- X-ray crystallography : Confirm regiochemistry of triazole-pyrimidine fusion .
- LC-MS/MS : Detect trace impurities (e.g., de-ethoxy byproducts) .
Methodological Guidance for Data Interpretation
Q. How to prioritize biological targets given its polypharmacological profile?
Use a tiered approach:
- Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify top hits .
- CRISPR-Cas9 knockout models : Validate target relevance in isogenic cell lines .
- Thermal shift assays : Measure target engagement via protein melting temperature shifts .
Q. What strategies mitigate toxicity while maintaining anticancer activity?
- Prodrug design : Mask polar groups (e.g., esterify methoxy to improve bioavailability) .
- Lipid nanoparticle encapsulation : Enhance tumor targeting and reduce systemic exposure .
- Dual-target inhibitors : Combine kinase inhibition with PARP or HDAC blockade for synergistic effects .
Q. How to validate hypotheses about its mechanism of action?
Combine orthogonal methods:
- Western blotting : Quantify phosphorylation changes in downstream signaling proteins (e.g., ERK, AKT) .
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells .
- RNA-seq : Identify pathway enrichment (e.g., apoptosis, cell cycle arrest) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
